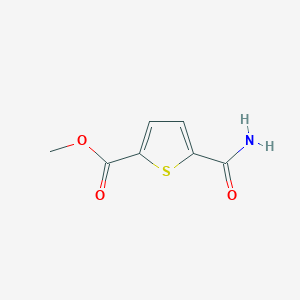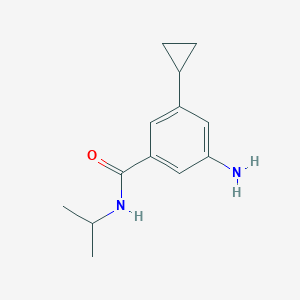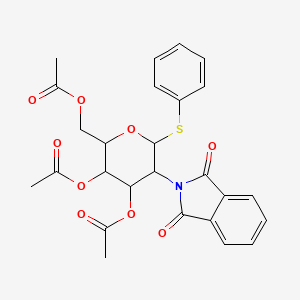
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is a halogenated heterocyclic compound. It features a bromine atom attached to the pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The isobutyl group and the carbonitrile group further modify the pyrrole ring, making this compound unique in its structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 1-isobutyl-1H-pyrrole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products where the bromine atom is replaced by the nucleophile.
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the carbonitrile group.
Applications De Recherche Scientifique
4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1H-pyrrole-2-carbonitrile
- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
- 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
Comparison: 4-Bromo-1-isobutyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds like 4-Bromo-1H-pyrrole-2-carbonitrile, which lacks the isobutyl group, and 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile, which has a smaller ethyl group instead.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
4-bromo-1-(2-methylpropyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H11BrN2/c1-7(2)5-12-6-8(10)3-9(12)4-11/h3,6-7H,5H2,1-2H3 |
Clé InChI |
WXZHTKHGUUNITN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=C1C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)



methylamine](/img/structure/B12074222.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

